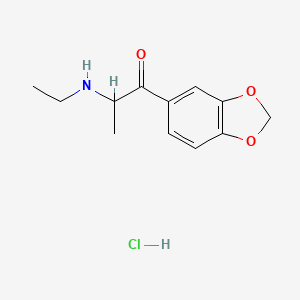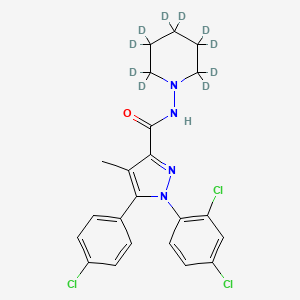
Rimonabant-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
リмонаバント-d10は、カンナビノイド受容体1型(CB1)の選択的アンタゴニストであるリмонабaнтの重水素標識バージョンです。 この化合物は、主にガスクロマトグラフィー質量分析法(GC-MS)や液体クロマトグラフィー質量分析法(LC-MS)などの様々な分析アプリケーションにおけるリмонабaнтの定量化のための内部標準として使用されます 。重水素標識は、分析中にリмонабaнт-d10をその非標識対応物と区別するのに役立ちます。
作用機序
リмонабaнт-d10は、その非標識対応物と同様に、カンナビノイド受容体1型(CB1)のアンタゴニストとして作用します。CB1受容体を遮断することにより、食欲、エネルギーバランス、代謝プロセスを調節する役割を担うエンドカンナビノイド系の活動を抑制します。 この作用機序により、リмонабaнт-d10は、様々な生理的および病的状態におけるCB1受容体拮抗作用の影響を研究するのに役立ちます .
生化学分析
Biochemical Properties
Rimonabant-d10, like Rimonabant, is a highly potent, brain-penetrating, and selective central cannabinoid receptor (CB1) antagonist . It interacts with the CB1 receptor, showing a Ki value of 1.8 nM . Additionally, this compound also inhibits Mycobacterial membrane protein Large 3 (MMPL3) .
Cellular Effects
Rimonabant has been shown to have significant effects on various types of cells. For instance, in studies involving porcine retinal Müller glial cells, Rimonabant inhibited TGF-β2 induced contraction of collagen matrices by these cells . This effect was concentration-dependent, with significant inhibition of contraction observed at certain concentrations . Rimonabant also significantly decreased the expression of α-SMA fibers in stress fibers of the TGF-β2 stimulated porcine MG cells .
Molecular Mechanism
The molecular mechanism of this compound is likely similar to that of Rimonabant. Rimonabant is a specific CB1 cannabinoid receptor antagonist . The endocannabinoid system, which includes the CB1 receptor, plays a significant role in appetitive drive and associated behaviors . Therefore, the attenuation of the activity of this system by this compound could have therapeutic benefits in treating disorders that might have a component of excess appetitive drive or over-activity of the endocannabinoid system .
Dosage Effects in Animal Models
In animal models, Rimonabant has shown significant effects. For instance, Rimonabant has been shown to reduce body weight in a mouse model of diet-induced obesity when administered at a dose of 10 mg/kg in the drinking water
Metabolic Pathways
Rimonabant has been linked to the endocannabinoid system, which plays a significant role in metabolism
Subcellular Localization
Given its similarity to Rimonabant, it is likely that it localizes to the same areas as Rimonabant, which is known to be an inverse agonist for the cannabinoid receptor CB1
準備方法
合成経路と反応条件
リмонабaнт-d10の合成には、リмонабaнт分子への重水素原子の組み込みが含まれます。一般的な合成経路には、以下の手順が含まれます。
ピラゾール環の形成: 合成は、4-クロロフェニルヒドラジンと2,4-ジクロロベンゾイルクロリドをトリエチルアミンなどの塩基の存在下で反応させることによるピラゾール環の形成から始まります。
ピペリジン環の導入: 次に、ピラゾール中間体を1-ブロモ-2,2',3,3',4,4',5,5',6,6'-重水素化ピペリジンと塩基の存在下で反応させて、最終生成物であるリмонабaнт-d10を生成します.
工業生産方法
リмонабaнт-d10の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、収率と純度を高くするために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。 重水素化試薬と溶媒の使用は、合成全体を通して重水素標識を維持するために不可欠です .
化学反応の分析
反応の種類
リмонабaнт-d10は、以下を含む様々な化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化生成物を生成することができます。
還元: 還元反応は、分子内の官能基を修飾するために実行できます。
置換: リмонабaнт-d10は、分子内の1つ以上の原子を異なる原子または基と置換する置換反応を受けることができます.
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はヒドロキシル化またはケトン誘導体を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります .
科学研究への応用
リмонабaнт-d10は、以下を含むいくつかの科学研究への応用を持っています。
分析化学: GC-MSおよびLC-MSにおけるリмонабaнтの定量化のための内部標準として使用されます。
薬理学: 安定同位体標識基準を提供することで、リмонабaнтの薬物動態と代謝の研究に役立ちます。
神経科学: エンドカンナビノイド系とその様々な生理学的プロセスにおける役割に関する研究で使用されます。
科学的研究の応用
Rimonabant-d10 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in GC-MS and LC-MS for the quantification of Rimonabant.
Pharmacology: Helps in studying the pharmacokinetics and metabolism of Rimonabant by providing a stable isotope-labeled reference.
Neuroscience: Used in research related to the endocannabinoid system and its role in various physiological processes.
Obesity and Metabolic Disorders: Investigated for its potential therapeutic effects in treating obesity and related metabolic disorders
類似化合物との比較
類似化合物
リмонабaнт: リмонабaнт-d10の非標識バージョンで、同様の研究目的で使用されます。
AM251: 類似の薬理学的特性を持つ別のCB1受容体アンタゴニストです。
独自性
リмонабaнт-d10は、分析アプリケーションにおいて独特の利点を提供する重水素標識のためにユニークです。 重水素原子は、化合物をその非標識対応物と区別するのに役立ち、様々な研究においてより正確な定量化と分析を可能にします .
特性
IUPAC Name |
5-(4-chlorophenyl)-N-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)/i2D2,3D2,4D2,11D2,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCPYUJPEARBJL-ODKVXHBQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])NC(=O)C2=NN(C(=C2C)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl)([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
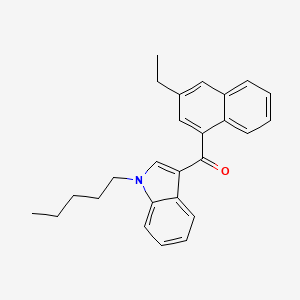
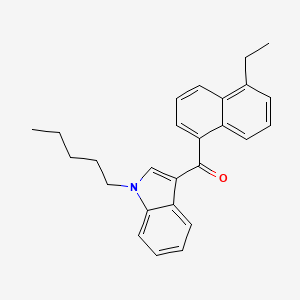
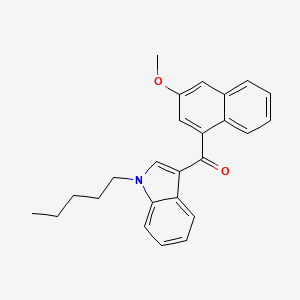
![3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B594107.png)
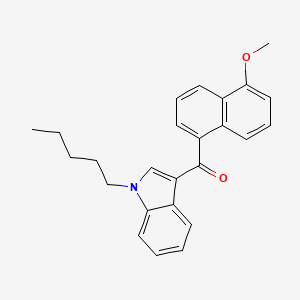
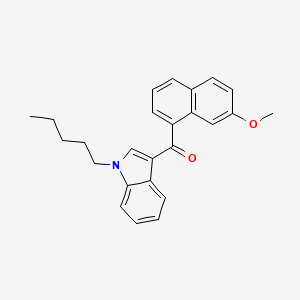
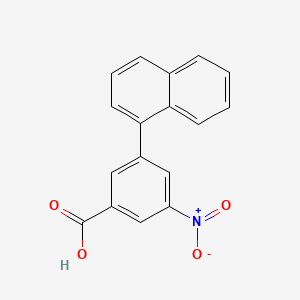
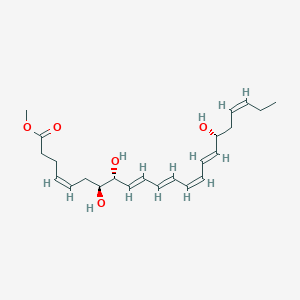
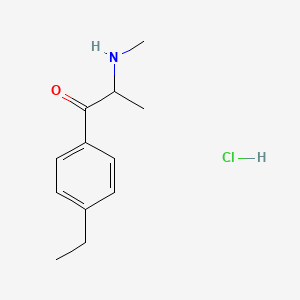

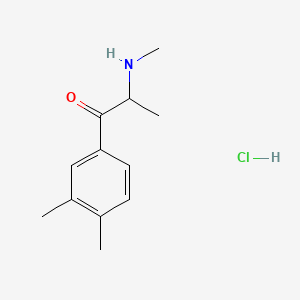
![6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine;hydrochloride](/img/structure/B594121.png)
![N-[(1,4-Dimethylpiperazin-2-YL)methyl]acetamide](/img/structure/B594123.png)
